molecular formula C8H10ClF2N B13477564 1-(3,5-Difluoro-4-methylphenyl)methanamine hydrochloride

1-(3,5-Difluoro-4-methylphenyl)methanamine hydrochloride

Katalognummer: B13477564
Molekulargewicht: 193.62 g/mol
InChI-Schlüssel: NEHQUWYOKKWDOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,5-Difluoro-4-methylphenyl)methanamine hydrochloride is an organic compound with significant interest in various scientific fields. This compound features a benzene ring substituted with two fluorine atoms and a methyl group, along with a methanamine group. The hydrochloride salt form enhances its solubility in water, making it more accessible for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Difluoro-4-methylphenyl)methanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-difluoro-4-methylbenzaldehyde.

    Reductive Amination: The aldehyde undergoes reductive amination with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,5-Difluoro-4-methylphenyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3,5-Difluoro-4-methylphenyl)methanamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3,5-Difluoro-4-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2,3-Difluoro-4-methylphenyl)methanamine
  • (3-Fluoro-4-methylphenyl)methanamine hydrochloride
  • (3,5-Dichlorophenyl)(phenyl)methanamine hydrochloride

Uniqueness

1-(3,5-Difluoro-4-methylphenyl)methanamine hydrochloride stands out due to the specific positioning of the fluorine atoms and the methyl group on the benzene ring. This unique arrangement can influence the compound’s reactivity and biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C8H10ClF2N

Molekulargewicht

193.62 g/mol

IUPAC-Name

(3,5-difluoro-4-methylphenyl)methanamine;hydrochloride

InChI

InChI=1S/C8H9F2N.ClH/c1-5-7(9)2-6(4-11)3-8(5)10;/h2-3H,4,11H2,1H3;1H

InChI-Schlüssel

NEHQUWYOKKWDOW-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1F)CN)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.